1-Bromodecane-9,9,10,10,10-d5 chemical properties
1-Bromodecane-9,9,10,10,10-d5 chemical properties
Chemical Properties, Metabolic Applications, and Analytical Protocols
Executive Summary
1-Bromodecane-9,9,10,10,10-d5 (hereafter referred to as 1-BD-d5 ) is a selectively deuterated alkyl halide designed as a high-precision probe for metabolic stability studies and quantitative mass spectrometry. By substituting the five terminal hydrogen atoms of the decyl chain with deuterium, this isotopologue exploits the Primary Kinetic Isotope Effect (KIE) to modulate or measure
This guide provides a comprehensive technical analysis of 1-BD-d5, moving beyond basic physical data to explore its utility in Drug Metabolism and Pharmacokinetics (DMPK) and lipidomics.
Part 1: Physicochemical Profile[1][2]
While the bulk physical properties of 1-BD-d5 closely mirror its non-deuterated counterpart (native 1-bromodecane), the mass shift and bond dissociation energy differences are critical for its applications.
Comparative Data Table
| Property | Native 1-Bromodecane | 1-Bromodecane-9,9,10,10,10-d5 | Significance |
| Formula | Mass shift (+5 Da) allows MS resolution. | ||
| Molecular Weight | 221.18 g/mol | ~226.21 g/mol | Essential for calculating molar concentrations. |
| Boiling Point | ~238°C (at 760 mmHg) | ~237–238°C | Isotope effect on BP is negligible for bulk handling. |
| Density | 1.07 g/mL | ~1.09 g/mL | Slight increase due to heavier D atoms. |
| C–H/C–D Bond Energy | ~98 kcal/mol | ~100 kcal/mol | Critical: C–D bond is stronger, resisting enzymatic cleavage. |
| Lipophilicity (LogP) | ~5.8 | ~5.75 | Deuteration slightly lowers lipophilicity ( |
Structural Visualization
The molecule features a specific labeling pattern at the terminal ethyl group. This positioning is strategic, as it targets the primary site of
[3]
Part 2: The Deuterium Advantage (Mechanistic Insight)
The core value of 1-BD-d5 lies in the Deuterium Kinetic Isotope Effect (DKIE) . In metabolic pathways, Cytochrome P450 (CYP450) enzymes, particularly the CYP4 family, target the terminal carbon of alkyl chains (
Mechanism of Action: Blocking -Oxidation
The rate-limiting step in
-
Native Substrate: C–H bond cleavage is rapid.
-
Deuterated Substrate (1-BD-d5): The C–D bond has a lower zero-point vibrational energy, requiring higher activation energy to cleave.
-
Result: The reaction rate (
) is significantly slower than the native rate ( ), typically yielding a KIE ( ) of 2–5.
Pathway Diagram: Metabolic Fate
Part 3: Applications & Experimental Protocols
Application A: Metabolic Stability Assay (DMPK)
Objective: Determine the intrinsic clearance (
Protocol:
-
Preparation: Prepare 10 mM stock solutions of 1-Bromodecane and 1-BD-d5 in DMSO.
-
Incubation System: Use pooled liver microsomes (human or rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Reaction:
-
Pre-incubate microsomes with substrate (1 µM final conc) for 5 min at 37°C.
-
Initiate reaction by adding NADPH-regenerating system.
-
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL ice-cold Acetonitrile (containing an internal standard distinct from the analyte).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope is
. Calculate .
Application B: Internal Standard for Lipidomics
Objective: Use 1-BD-d5 as a surrogate standard for quantifying medium-to-long chain alkyl halides or fatty acid derivatives.
Why it works:
-
Co-Elution: 1-BD-d5 retains the same chromatographic properties (Retention Time) as the native compound on Reverse Phase (C18) columns.
-
Mass Discrimination: The +5 Da shift places the signal outside the natural isotopic envelope of the native compound (M+1, M+2), eliminating cross-talk.
Workflow Diagram: Quantitative Analysis
Part 4: Synthesis Verification & QC
Trustworthiness in research requires validating the reagent before use. Do not assume commercial purity.
-
Isotopic Enrichment Analysis (Proton NMR):
-
Run
-NMR in . -
Native: Triplet at
ppm (terminal ). -
d5-Analog: The triplet at 0.88 ppm must be absent (silent in proton NMR). The signal for the C8 methylene protons will change multiplicity due to coupling with C9 deuteriums (or lack thereof).
-
-
Chemical Purity (GC-MS):
-
Verify >98% chemical purity.
-
Check for "M-1" or "M-2" peaks which indicate incomplete deuteration (
or impurities), which complicate KIE calculations.
-
Part 5: Safety & Handling
-
Hazards: Like native 1-bromodecane, the d5 analog is an irritant (Skin/Eye) and toxic to aquatic life.
-
Storage: Store at 2–8°C, protected from light. Alkyl bromides can slowly hydrolyze or degrade to release HBr (or DBr) and alkenes upon prolonged light exposure.
-
Disposal: Halogenated organic waste streams.
References
-
Guengerich, F. P. (2013). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions."[1] Journal of Labelled Compounds and Radiopharmaceuticals.
-
PubChem. "1-Bromodecane Compound Summary."[2] National Library of Medicine.
-
BenchChem. "Revolutionizing Lipidomics: High-Throughput Analysis Enabled by Deuterated Internal Standards."
-
Resolve Mass. "1-Bromodecane-d19 Properties and Applications." (Used for comparative properties of deuterated alkyl bromides).
